2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
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Overview
Description
2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The triazolo[1,5-a]pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted triazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure with a methyl group instead of an ethyl group.
5-Methyl triazolo pyrimidin-7-ol: Another analog with a different substitution pattern
Uniqueness
2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N4O2 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-ethyl-7-hydroxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O2/c1-2-4-8-7-9-5(12)3-6(13)11(7)10-4/h3,13H,2H2,1H3,(H,8,9,10,12) |
InChI Key |
QIYVJLMQAVVEQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC(=O)NC2=N1)O |
Origin of Product |
United States |
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